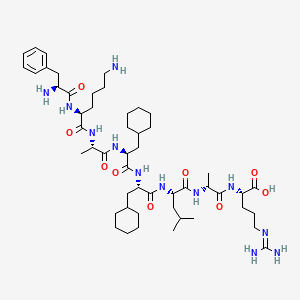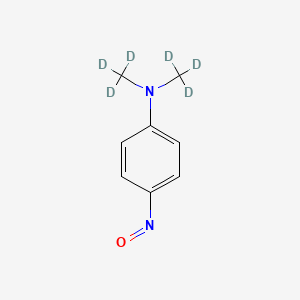![molecular formula C19H26O6 B591189 Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate CAS No. 582289-84-7](/img/structure/B591189.png)
Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate (MBOA) is an organic compound that has been studied for a variety of different applications. It has been used in a variety of scientific and industrial applications, including in the synthesis of other compounds, as a catalyst for various chemical reactions, and as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Natural Product Derivatives and Biological Activity
- Isolation from Fungi: A compound structurally related to Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate was isolated from the culture of deep-sea-derived fungus Aspergillus westerdijkiae SCSIO 05233, highlighting the potential of marine fungi as a source of novel molecules with possible biological activities (Fredimoses et al., 2015).
Synthetic Applications and Chemical Properties
- Novel Phosphotriesters Synthesis: Research into aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, aiming at introducing biologically active nucleotides into cells, signifies the broad synthetic utility of related acetate esters in medicinal chemistry (Farrow et al., 1990).
Material Science and Ligand Synthesis
- Flexible Multicarboxylate Ligands-based Compounds: The synthesis of new compounds using derivatives similar to Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate for constructing flexible multicarboxylate ligands showcases the application in material science, particularly in the development of new frameworks with potential magnetic and photoluminescent properties (Pan et al., 2008).
Antioxidant and Antimicrobial Potential
- Synthesis of Oxime Esters: A protocol for synthesizing novel oxime esters demonstrates the compound's role in enhancing biological properties, with some derivatives showing promising antioxidant and antimicrobial activities (Harini et al., 2014).
Enzyme Inhibition
- Cholinesterase Inhibitory Constituents: The isolation of new benzoates from Lonicera quinquelocularis that exhibit significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities suggests the potential for Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate derivatives in the development of treatments for diseases related to enzyme dysfunction (Khan et al., 2014).
Eigenschaften
IUPAC Name |
methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-21-17(20)13-14-8-9-15(24-18-6-2-4-10-22-18)16(12-14)25-19-7-3-5-11-23-19/h8-9,12,18-19H,2-7,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMAMYFTCKISGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OC2CCCCO2)OC3CCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



